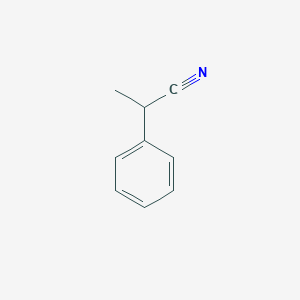
2-苯基丙腈
概述
描述
2-Phenylpropanenitrile is a chemical compound that is part of the phenylpropanoid family. Phenylpropanoids are a diverse group of organic compounds that are derived from the amino acid phenylalanine and are known for their presence in various plant species, contributing to a wide array of biological functions. The structure of phenylpropanoids can vary significantly, with different functional groups contributing to their chemical diversity.
Synthesis Analysis
The synthesis of compounds related to 2-Phenylpropanenitrile can be complex, involving multiple steps and various starting materials. For instance, 2-Phenylpropane-1,3-diol, a related compound, was synthesized using ethyl-2-phenylacetate, ethyl formate, sodium methoxide, and NaBH4, achieving an overall yield of 80.1% and a purity of 99% as determined by HPLC analysis. The structure of the synthesized product was confirmed using FT-IR and ^1HNMR methods .
Molecular Structure Analysis
The molecular structure of phenylpropanoids can be elucidated using techniques such as X-ray crystallography. For example, a β-allyl type phenylpropanoid was analyzed and found to have a monoclinic crystal system with specific dimensions and space group P21/a. The molecular geometry indicated a stable trans-form conformation, which was supported by an intramolecular hydrogen bond. In the crystal, molecules were arranged along a screw axis and stabilized by intermolecular hydrogen bonds .
Chemical Reactions Analysis
Phenylpropanoids can undergo various chemical reactions, including electrophilic aromatic substitution. A study demonstrated a selective catalytic meta sulfonation of 2-phenylpyridines using (arene)ruthenium(II) complexes and sulfonyl chlorides. The reaction proceeded with the formation of a sulfone at the position meta to the chelating group, showcasing atypical regioselectivity due to chelation-assisted cyclometalation .
Physical and Chemical Properties Analysis
The physical and chemical properties of phenylpropanoids can be characterized using spectroscopic and computational methods. For instance, a novel compound, 3-(4-methoxy-phenyl)-2-(4-nitro-phenyl)-acrylonitrile, was studied using FT-IR, UV-vis, and NMR spectroscopy. Theoretical calculations using density functional theory (DFT) and time-dependent DFT (TD-DFT) were employed to determine the ground state structure, electronic properties, and vibrational wavenumbers. The compound's dipole moment, linear polarizability, and hyperpolarizability were also computed, suggesting potential as a nonlinear optical material .
In another study, the zwitterionic nature of a push-pull molecule was investigated using experimental and theoretical methods, including NMR, IR, UV/VIS spectroscopy, and DFT calculations. The crystal structure analysis confirmed the existence of the compound in a zwitterionic form in the solid state .
Lastly, the first heterocyclic λ^6-sulfanenitrile was prepared, and its molecular and electronic structures were determined by X-ray crystallographic analysis and quantum chemical calculations, respectively .
科学研究应用
合成含腈基季铵中心
2-苯基丙腈衍生物被用于合成含腈基季铵中心。这些中心在制药和合成中间体中至关重要。在这方面,使用无毒的CN源2-甲基-2-苯基丙腈是显著的。它通过热力学转腈和负离子中继策略实现了腈类产物的生成。这种高效的一锅法过程促进了烷基锂试剂的双官能团化(Alazet et al., 2019)。
聚合物控制
2-苯基丙腈衍生物,如Dispolreg 007,展示了对通过亚硝基介导的聚合控制(共)聚合甲基丙烯酸酯和苯乙烯的强大调节性能。这突显了它在聚合物化学领域的作用(Simula et al., 2019)。
供体-π-受体推-拉分子的研究
对某些2-苯基丙腈衍生物的分子结构和性质进行了研究,以了解它们的反应性。这些研究有助于理解供体-π-受体推-拉分子的离子性质(Jasiński等,2016)。
催化和化学反应
2-苯基丙腈在各种催化和化学过程中发挥作用。例如,其衍生物已被用于在高温水中合成苯并咪唑。这代表了一种用于合成具有潜在药用应用的化合物的绿色方法(Dudd et al., 2003)。
植物中的苯丙酮途径
在植物学研究中,与2-苯基丙腈相关的化合物具有重要意义。例如,植物中的苯丙酮途径涉及酚类化合物,在植物对非生物胁迫的响应中起着关键作用。这一途径对于理解植物的适应性和抗逆性至关重要(Sharma et al., 2019)。
制药合成
2-苯基丙腈衍生物被用于制备药物。例如,它在合成2-苯基丙腈中的应用,用于生产非甾体类抗炎药(NSAIDs)如凯托普芬、布洛芬和那普罗辛,具有重要意义(Molleti & Yadav, 2017)。
安全和危害
属性
IUPAC Name |
2-phenylpropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N/c1-8(7-10)9-5-3-2-4-6-9/h2-6,8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVAOLENBKNECGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10870913 | |
| Record name | Benzeneacetonitrile, .alpha.-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10870913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenylpropanenitrile | |
CAS RN |
1823-91-2 | |
| Record name | 2-Phenylpropionitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1823-91-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Phenylpropionitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001823912 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Phenylpropanenitrile | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37485 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Phenylpropanenitrile | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11264 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzeneacetonitrile, .alpha.-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzeneacetonitrile, .alpha.-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10870913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-phenylpropiononitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.777 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details

















Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details











Synthesis routes and methods IV
Procedure details






Synthesis routes and methods V
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


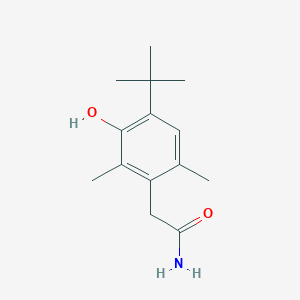
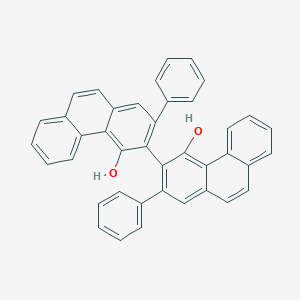
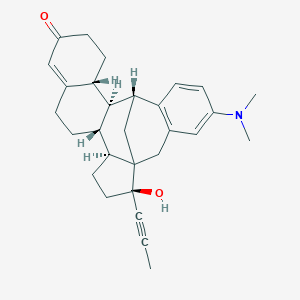
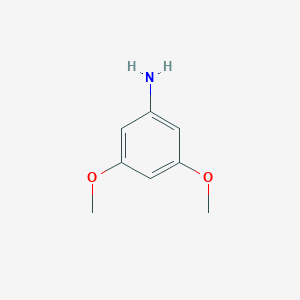
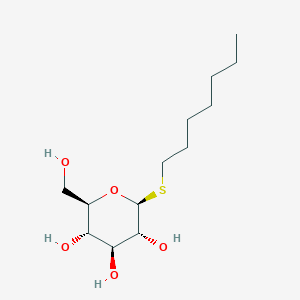
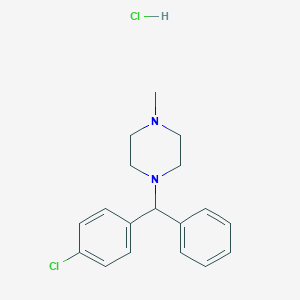
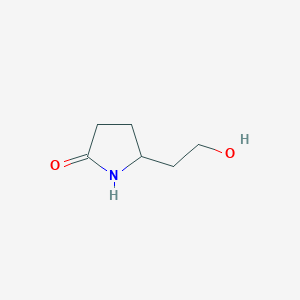
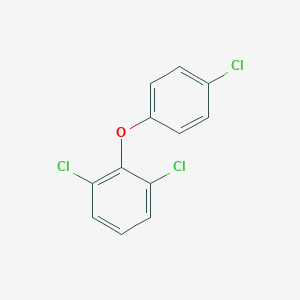
![N-[(Phenylmethoxy)carbonyl]-3-allyl-L-aspartic acid 1-tert-butyl ester](/img/structure/B133171.png)
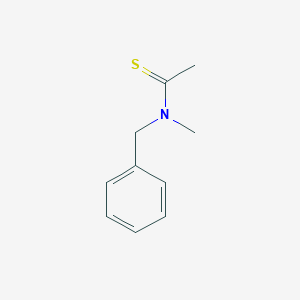
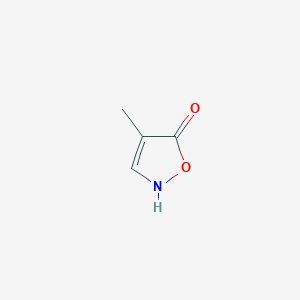
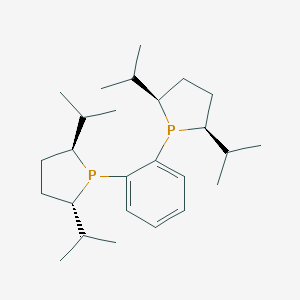
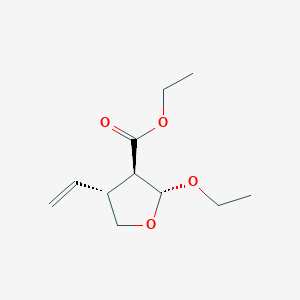
![[(3aR,6S,6aS)-1-methyl-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrol-6-yl]methanol](/img/structure/B133197.png)